molecular formula C11H20N2O2 B7556224 N-cyclopropyl-2-(2-hydroxyethyl)piperidine-1-carboxamide

N-cyclopropyl-2-(2-hydroxyethyl)piperidine-1-carboxamide

Cat. No. B7556224
M. Wt: 212.29 g/mol
InChI Key: ZBRTZUSZRGMBKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-(2-hydroxyethyl)piperidine-1-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a key role in anxiety and seizure disorders. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to a potential therapeutic effect for these disorders.

Mechanism of Action

As mentioned earlier, N-cyclopropyl-2-(2-hydroxyethyl)piperidine-1-carboxamide works by inhibiting GABA-AT, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity and reduce anxiety and seizure activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopropyl-2-(2-hydroxyethyl)piperidine-1-carboxamide are primarily related to its inhibition of GABA-AT. By increasing GABA levels in the brain, N-cyclopropyl-2-(2-hydroxyethyl)piperidine-1-carboxamide may help to reduce anxiety and seizure activity. However, the exact mechanisms by which N-cyclopropyl-2-(2-hydroxyethyl)piperidine-1-carboxamide exerts its effects are still being investigated.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopropyl-2-(2-hydroxyethyl)piperidine-1-carboxamide is its selectivity for GABA-AT, which minimizes off-target effects and potential toxicity. However, one limitation is that N-cyclopropyl-2-(2-hydroxyethyl)piperidine-1-carboxamide is not water-soluble, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-cyclopropyl-2-(2-hydroxyethyl)piperidine-1-carboxamide. One area of interest is the development of more water-soluble formulations of N-cyclopropyl-2-(2-hydroxyethyl)piperidine-1-carboxamide, which could improve its administration in experimental settings. Additionally, further studies are needed to better understand the mechanisms by which N-cyclopropyl-2-(2-hydroxyethyl)piperidine-1-carboxamide exerts its effects, as well as its potential therapeutic applications in other neurological disorders.

Synthesis Methods

N-cyclopropyl-2-(2-hydroxyethyl)piperidine-1-carboxamide can be synthesized through a multi-step process that involves the reaction of 1-cyclopropylpiperidine-2,6-dione with 2-bromoethanol, followed by the addition of ammonia and subsequent purification steps.

Scientific Research Applications

N-cyclopropyl-2-(2-hydroxyethyl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic effects in anxiety and seizure disorders. In preclinical studies, N-cyclopropyl-2-(2-hydroxyethyl)piperidine-1-carboxamide has been shown to be effective in reducing anxiety-like behavior and preventing seizures in animal models. Clinical trials have also shown promising results, with N-cyclopropyl-2-(2-hydroxyethyl)piperidine-1-carboxamide demonstrating efficacy in reducing anxiety symptoms in patients with generalized anxiety disorder.

properties

IUPAC Name

N-cyclopropyl-2-(2-hydroxyethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c14-8-6-10-3-1-2-7-13(10)11(15)12-9-4-5-9/h9-10,14H,1-8H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRTZUSZRGMBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCO)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-(2-hydroxyethyl)piperidine-1-carboxamide

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